7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-11-5-7-20(8-6-11)15-17-13-12(21(15)9-10-24-4)14(22)19(3)16(23)18(13)2/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHMPUBAMMWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also referred to by its CAS number 851941-25-8, is a synthetic purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The molecular formula of this compound is , with a molecular weight of approximately 364.5 g/mol. Its structural features include a purine core modified by methoxyethyl and piperidinyl groups, which may influence its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀N₅O₃ |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 851941-25-8 |
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For instance, studies have shown that some purine derivatives can inhibit phospholipase A2 (PLA2) activity, which is implicated in inflammatory processes and other pathological conditions .
Key Findings:
- Inhibition of PLA2 : Compounds with structural similarities demonstrated IC50 values indicating effective inhibition of PLA2 enzymes, which are crucial in mediating inflammatory responses.
Receptor Modulation
The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors. Piperidine derivatives have been studied for their roles as modulators of dopamine and serotonin receptors, which are critical in neuropharmacology.
Study on Inflammation
In a murine model investigating allergic inflammation, compounds structurally related to our target demonstrated significant reductions in chitinase activity and eosinophil influx into the lungs. This suggests that the compound may possess anti-inflammatory properties through modulation of immune responses .
Neuropharmacological Effects
Another study highlighted the potential of similar compounds to influence neurotransmitter systems, particularly regarding anxiety and depression models in rodents. The modulation of serotonin receptors by piperidine derivatives has been documented to yield anxiolytic effects .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of similar compounds:
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is CHNO, and its structure can be represented as follows:
Potential Applications:
-
Anticancer Activity:
- Some purine derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications similar to those in this compound could enhance anticancer properties by targeting specific pathways involved in tumor growth.
-
Antiviral Properties:
- Purines are known to play roles in nucleic acid synthesis. Compounds with similar structures have been investigated for their ability to inhibit viral replication, making this compound a candidate for antiviral drug development.
-
Neurological Applications:
- The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems. Research into related compounds has indicated possible neuroprotective effects, which could be relevant for conditions like Alzheimer's disease.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application. Interaction studies focus on:
- Enzyme Inhibition: Investigating the compound's effects on enzymes involved in metabolic pathways.
- Receptor Binding: Evaluating how well the compound binds to specific receptors in the nervous system or immune cells.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, research on related purine derivatives provides insights into potential applications:
Case Study 1: Anticancer Activity
In a study examining purine derivatives' effects on cancer cell lines, compounds structurally similar to 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated significant inhibition of cell proliferation through apoptosis induction.
Case Study 2: Antiviral Properties
Research on related compounds has shown that modifications at the purine core can lead to enhanced antiviral activity against RNA viruses by inhibiting viral polymerases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how can reaction yields be improved?
- Methodological Answer :
- Start with 8-bromo-1,3-dimethylxanthine derivatives as precursors. Substitute the 8-position via nucleophilic aromatic substitution using 4-methylpiperidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Functionalize the 7-position via alkylation with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetonitrile. Monitor progress using TLC or HPLC .
- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterize using FTIR (C=O stretching at ~1697 cm⁻¹) and mass spectrometry (parent ion at m/z 393.4 [M+H]⁺) .
Q. How can computational tools predict the biological activity or receptor binding of this xanthine derivative?
- Methodological Answer :
- Use in silico platforms like Chemicalize.org (based on ChemAxon) to calculate drug-likeness parameters (logP, polar surface area) and predict adenosine receptor binding .
- Perform molecular docking with adenosine A₁/A₂ₐ receptor crystal structures (PDB IDs: 6D9H, 5UIG) using AutoDock Vina. Prioritize substituent conformations that maximize hydrogen bonding (e.g., 4-methylpiperidine’s tertiary amine) .
- Validate predictions with in vitro assays (e.g., cAMP accumulation for A₂ₐ antagonism) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- FTIR : Identify carbonyl stretches (C=O at ~1697 cm⁻¹) and aliphatic C-H stretches (2852–2968 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- N-CH₃ protons at δ 3.2–3.5 ppm (singlet).
- 2-Methoxyethyl group: -OCH₂CH₂O- protons at δ 3.4–3.6 ppm (multiplet) .
- Mass Spectrometry : Look for [M+H]⁺ at m/z 393.4 and fragmentation peaks (e.g., loss of 4-methylpiperidine at m/z 276) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling interactions and confirm substituent positions. For example, HMBC correlations between 8-position piperidine protons and purine C8 resolve ambiguities .
- Compare experimental data with computational NMR predictions (e.g., ACD/Labs or Gaussian) to identify conformational isomers or tautomers .
- Re-synthesize derivatives with isotopic labeling (e.g., ¹³C at C8) to trace signal origins .
Q. What strategies optimize regioselectivity in purine functionalization (e.g., avoiding 9-position alkylation)?
- Methodological Answer :
- Use steric directing groups (e.g., bulky 1,3-dimethyl substituents) to block N9 during alkylation .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance 7-position reactivity .
- Monitor reaction progress with in situ Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization or scale-up?
- Methodological Answer :
- Model heat/mass transfer in batch reactors using COMSOL to predict exothermic risks during alkylation (critical for 2-methoxyethyl addition) .
- Train neural networks on historical synthesis data (e.g., solvent polarity vs. yield) to recommend optimal conditions (e.g., DMF at 90°C) .
- Simulate crystallization kinetics to improve purity during scale-up .
Q. What crystallographic methods are suitable for resolving 3D conformations of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethanol/water (1:1). Use X-ray diffraction (Cu-Kα radiation) to determine bond angles and torsional strain in the 4-methylpiperidine moiety .
- Compare with analogous structures (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylxanthine, CCDC 851230) to analyze substituent effects on planarity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental receptor affinity data?
- Methodological Answer :
- Re-evaluate force field parameters in docking simulations (e.g., solvation effects or protonation states of piperidine nitrogen) .
- Perform umbrella sampling or MD simulations to assess conformational flexibility of the 4-methylpiperidine group in aqueous vs. membrane environments .
- Validate with radioligand displacement assays (e.g., using ³H-CCPA for A₁ receptors) to reconcile in silico/in vitro results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
